molecular formula C29H30N4O3S B2955883 4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide CAS No. 1115433-29-8

4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide

Cat. No.: B2955883
CAS No.: 1115433-29-8
M. Wt: 514.64
InChI Key: XLHALZQILHUMDR-UHFFFAOYSA-N
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Description

4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Sulfanyl Group: This step involves the reaction of the quinazolinone intermediate with a thiol reagent, such as mercaptomethylamine.

    Final Coupling: The final step involves coupling the intermediate with N-(propan-2-yl)benzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. The carbamoyl and sulfanyl groups may enhance binding affinity and selectivity towards these targets, leading to the modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide
  • 4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide

Uniqueness

The unique combination of the quinazolinone core with the carbamoyl and sulfanyl groups in this compound provides it with distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-[[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3S/c1-4-20-11-15-23(16-12-20)31-26(34)18-37-29-32-25-8-6-5-7-24(25)28(36)33(29)17-21-9-13-22(14-10-21)27(35)30-19(2)3/h5-16,19H,4,17-18H2,1-3H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHALZQILHUMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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